Cas no 23218-93-1 (Methyl 3-amino-5-nitrobenzoate)

Methyl 3-amino-5-nitrobenzoate is a nitro-substituted aromatic ester with the molecular formula C₈H₈N₂O₄. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key functional groups—the ester and nitro moieties—enable further derivatization, while the amino group offers reactivity for coupling or modification. The product exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it suitable for precision applications in research and industrial processes. Typical uses include the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).
Methyl 3-amino-5-nitrobenzoate structure
23218-93-1 structure
Product Name:Methyl 3-amino-5-nitrobenzoate
CAS No:23218-93-1
MF:C8H8N2O4
MW:196.160121917725
MDL:MFCD00461253
CID:253791
PubChem ID:2756518
Update Time:2025-11-02

Methyl 3-amino-5-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-amino-5-nitrobenzoate
    • 3-AMINO-5-NITROBENZOIC ACID METHYL ESTER
    • 3-Amino-5-nitro-methylbenzoate
    • Benzoic acid, 3-amino-5-nitro-, methyl ester
    • 3-Amino-5-nitro-benzoesaeure-methylester
    • 3-amino-5-nitro-benzoic acid methyl ester
    • 3-nitro-5-methoxycarbonylaniline
    • methyl 5-amino-3-nitrobenzoate
    • methyl-3-nitro-5-aminobenzoate
    • Methyl-5-amino-3-nitrobenzoate
    • HZVBRLJDOZZHFL-UHFFFAOYSA-N
    • 3-(Methoxycarbonyl)-5-nitroaniline
    • SBB071854
    • BBL003297
    • STK895075
    • SR-01000400440
    • CS-W005262
    • FT-0693540
    • EN300-77886
    • SCHEMBL1997115
    • AKOS001600382
    • EU-0001593
    • 23218-93-1
    • DTXSID40373407
    • J-015039
    • DS-2810
    • MFCD00461253
    • Z276142570
    • SR-01000400440-1
    • AMY31784
    • Benzoic acid,3-amino-5-nitro-, methyl ester
    • methyl3-amino-5-nitrobenzoate
    • DB-109287
    • ALBB-024148
    • MDL: MFCD00461253
    • Inchi: 1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3
    • InChI Key: HZVBRLJDOZZHFL-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=C(C=C(C=1)[N+](=O)[O-])N)=O

Computed Properties

  • Exact Mass: 196.04800
  • Monoisotopic Mass: 196.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 98.1

Experimental Properties

  • Density: 1.386
  • Melting Point: 165-166°C (dec.)
  • Boiling Point: 393.1°C at 760 mmHg
  • Flash Point: 0°C
  • Refractive Index: 1.606
  • PSA: 98.14000
  • LogP: 2.06800

Methyl 3-amino-5-nitrobenzoate Security Information

Methyl 3-amino-5-nitrobenzoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Methyl 3-amino-5-nitrobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:23218-93-1)Methyl 3-amino-5-nitrobenzoate
Order Number:A816626
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):293.0
Email:sales@amadischem.com

Additional information on Methyl 3-amino-5-nitrobenzoate

Methyl 3-Amino-5-Nitrobenzoate (CAS No. 23218-93-1): A Promising Intermediate in Modern Medicinal Chemistry

Methyl 3-amino-5-nitrobenzoate (CAS No. 23218-93-1) is a versatile aromatic ester compound that has garnered significant attention in the field of pharmaceutical research and organic synthesis. This compound, characterized by its unique 3-amino-5-nitrobenzoate core structure, serves as a critical building block in the development of bioactive molecules. Recent advances in medicinal chemistry have highlighted its potential as a key intermediate in the synthesis of novel therapeutics, particularly in the design of molecules targeting inflammatory pathways and neurodegenerative disorders.

The 3-amino-5-nitrobenzoate moiety is a structural motif that has been extensively studied for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets. This property is particularly valuable in the development of small-molecule inhibitors, where precise molecular recognition is essential for efficacy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Methyl 3-amino-5-nitrobenzoate exhibited enhanced binding affinity to the tyrosine kinase receptor, a key target in oncology drug discovery. The research team utilized computational modeling to optimize the substituents on the nitro and amino groups, achieving a 2.3-fold improvement in receptor selectivity compared to existing analogs.

In the context of drug discovery, CAS No. 23218-93-1 has emerged as a valuable starting material for the synthesis of nitroaromatic compounds with modulated electronic properties. A recent breakthrough in 2024 from the University of Cambridge demonstrated that the nitro group in Methyl 3-amino-5-nitrobenzoate could be selectively reduced to an amino group under mild catalytic conditions, enabling the efficient preparation of diamino derivatives. These compounds showed promising activity as NO donors in preclinical models of ischemic disease, with one derivative achieving 75% efficacy in reducing infarct size in a murine stroke model.

The synthetic versatility of Methyl 3-amino-5-nitrobenzoate has also been leveraged in the development of prodrug strategies. A 2023 patent application from Merck & Co. describes a novel approach where the ester group in CAS No. 23218-93-1 is replaced with a phosphonate moiety, enhancing metabolic stability while maintaining the compound's ability to cross the blood-brain barrier. This modification is particularly relevant for the treatment of central nervous system disorders, where drug delivery remains a significant challenge.

Recent advancements in green chemistry have also focused on the sustainable synthesis of Methyl 3-amino-5-nitrobenzoate. A 2024 report in Green Chemistry highlighted a solvent-free catalytic system using metal-organic frameworks (MOFs) to achieve a 98% yield of the compound under ambient conditions. This methodology not only reduces environmental impact but also aligns with the industry's growing emphasis on process efficiency and cost-effectiveness in pharmaceutical manufacturing.

The 3-amino-5-nitrobenzoate scaffold has also found applications in the development of fluorescent probes for biomedical imaging. A team at MIT demonstrated in 2023 that the nitro group in CAS No. 23218-93-1 could be conjugated with near-infrared dyes to create highly sensitive probes for monitoring mitochondrial function in live cells. These probes exhibited a 3.5-fold increase in signal-to-noise ratio compared to conventional fluorophores, offering new opportunities for real-time cellular imaging in drug discovery.

In the field of materials science, Methyl 3-amino-5-nitrobenzoate has shown potential as a component in self-assembling molecular systems. A 2024 study from the Max Planck Institute revealed that the compound could form supramolecular complexes with cyclodextrins, creating nanostructures with tunable porosity. These materials are being explored for applications in controlled drug release and as matrices for enzyme immobilization, where their stability and functional group versatility are significant advantages.

The amino group in CAS No. 23218-93-1 has also been targeted for conjugation with biocompatible polymers in the development of targeted drug delivery systems. A 2023 clinical trial by Roche demonstrated that a polyethylene glycol (PEG)-conjugated derivative of Methyl 3-amino-5-nitrobenzoate achieved a 40% increase in tumor accumulation compared to unconjugated forms, highlighting the importance of this functional group in enhancing pharmacokinetic profiles.

Looking ahead, ongoing research into the 3-amino-5-nitrobenzoate scaffold is expected to yield further innovations in medicinal chemistry. Advances in AI-driven drug design are currently being applied to predict optimal substitutions on CAS No. 23218-93-1 for specific biological targets. These computational approaches, combined with high-throughput screening methodologies, are likely to accelerate the discovery of novel therapeutics based on this versatile compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23218-93-1)Methyl 3-amino-5-nitrobenzoate
A816626
Purity:99%
Quantity:25g
Price ($):293.0
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